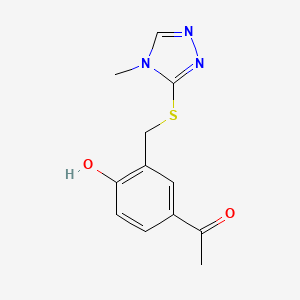

1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-[4-hydroxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8(16)9-3-4-11(17)10(5-9)6-18-12-14-13-7-15(12)2/h3-5,7,17H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROPAQUXBBRWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)CSC2=NN=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834059 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one typically involves multiple steps:

-

Synthetic Routes

Step 1: The synthesis begins with the preparation of the phenyl ring substituted with a hydroxy group.

Step 2: Introduction of the triazole moiety is achieved through a cyclization reaction involving appropriate precursors.

Step 3: The final step involves the formation of the thioether linkage, connecting the triazole moiety to the phenyl ring.

-

Reaction Conditions

- The reactions are typically carried out under controlled temperatures, often requiring the use of inert atmospheres to prevent oxidation.

- Common solvents include acetone and anhydrous potassium carbonate, which facilitate the reactions.

-

Industrial Production Methods

- Industrial synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.

- Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one undergoes various chemical reactions:

-

Oxidation

- The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

- Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction

- The compound can undergo reduction reactions, particularly at the triazole moiety, using reducing agents like sodium borohydride.

-

Substitution

- The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

- Typical reagents include halogens and sulfonyl chlorides.

-

Major Products

- Oxidation of the hydroxy group leads to the formation of corresponding ketones or aldehydes.

- Reduction of the triazole moiety results in the formation of dihydrotriazole derivatives .

Scientific Research Applications

Pharmacological Applications

- Antifungal Activity : Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. For instance, compounds similar to 1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one have been tested against various Candida species and showed promising results compared to conventional antifungals like ketoconazole .

- Anticancer Properties : Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, specific derivatives were tested against MCF-7 human breast cancer cell lines, showing notable cytotoxic effects . The mechanisms of action often involve the inhibition of key enzymes involved in cancer progression.

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Research into related triazole compounds indicates efficacy against a range of bacterial strains, making it a candidate for further exploration in antibiotic development .

Case Study 1: Antifungal Efficacy

A study published in MDPI evaluated various triazole derivatives against Candida species. The results indicated that certain modifications to the triazole structure significantly enhanced antifungal activity .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested on MCF-7 cells. The study found that specific compounds exhibited IC50 values in the micromolar range, indicating potent anticancer properties .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one involves:

-

Molecular Targets

- The compound targets specific enzymes and receptors, modulating their activity.

- It interacts with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

-

Pathways Involved

- The compound influences metabolic pathways, potentially leading to the inhibition of key enzymes.

- It may also affect signal transduction pathways, altering cellular responses and functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Triazole-Benzoheterocycle Hybrids

Compounds like 5w and 5a () incorporate benzimidazole and fluorinated aryl groups. Key differences:

| Feature | Target Compound | Analogues (e.g., 5w, 5a) |

|---|---|---|

| Core Structure | 4-Hydroxyphenyl | Benzimidazole-fluorophenyl hybrids |

| Substituents | Methyl-triazole | Chloro/fluoro groups on aryl rings |

| Activity | Not reported | Antifungal (ergosterol inhibition) |

Triazole-Thioether Derivatives with Varied Aromatic Systems

Example 1: 1-(4-Hydroxyphenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone (Compound 5, )

- Structural Difference : Lacks the methylene spacer between triazole and phenyl, reducing conformational flexibility.

- Physical Properties : Higher melting point (270–271°C) due to stronger hydrogen bonding .

Example 2: 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one ()

- Activity : Unreported, but pyrrole substituents may alter electron density and target selectivity.

Biological Activity

1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one, commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a triazole ring, which is known for its role in various therapeutic applications, including anti-cancer and anti-fungal properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its cytotoxicity against cancer cell lines, antimicrobial properties, and potential as an enzyme inhibitor.

Cytotoxicity

Several studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| Human melanoma IGR39 | 5.0 | |

| Triple-negative breast cancer MDA-MB-231 | 6.5 | |

| Pancreatic carcinoma Panc-1 | 7.0 |

The compound exhibited significant selectivity towards melanoma cells compared to non-cancerous cell lines.

Antimicrobial Activity

The triazole derivatives have also been tested for their antimicrobial properties. In vitro assays indicated that the compound showed promising activity against several pathogenic bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Candida albicans | 10 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies indicate that the triazole moiety plays a crucial role in inhibiting enzymes involved in fungal ergosterol biosynthesis and cancer cell proliferation.

Enzyme Inhibition

Research has shown that the compound can inhibit key enzymes such as:

- Aromatase : Involved in estrogen synthesis; inhibition may lead to reduced proliferation of hormone-dependent cancers.

- Alkaline Phosphatase : Associated with various physiological processes; inhibition may correlate with anti-cancer effects.

Case Studies

In a recent study published in Nature, researchers synthesized novel derivatives based on the triazole framework and evaluated their biological activities. The study highlighted that modifications to the triazole ring significantly influenced the compounds' potency against cancer cells and their selectivity towards malignant tissues .

Another study focused on hydrazone derivatives of triazoles, where the synthesized compounds demonstrated enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments like doxorubicin .

Q & A

Basic: What are the common synthetic routes for 1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazides or hydrazine derivatives.

- Step 2 : Introduction of the thioether linkage using alkylating agents (e.g., chloroacetone derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Functionalization of the hydroxyphenyl group via Friedel-Crafts acylation or other electrophilic substitutions .

Key reagents include phenyl isothiocyanate for triazole ring formation and methanesulfonyl chloride for thioether bridging. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of the triazole-thioether core?

- Temperature control : Maintain 60–80°C during triazole cyclization to avoid side reactions (e.g., over-oxidation) .

- Solvent selection : Use aprotic solvents like DMF or DMSO to stabilize intermediates during thioether formation .

- Atmosphere : Perform reactions under nitrogen to prevent oxidation of thiol groups, which can reduce yields by 15–20% .

- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

- NMR : ¹H and ¹³C NMR identify protons and carbons in the triazole (δ 8.1–8.3 ppm for triazole-H), thioether (δ 3.8–4.2 ppm for SCH₂), and acetyl groups (δ 2.6 ppm for COCH₃) .

- X-ray crystallography : Resolves spatial arrangement, particularly the dihedral angle between the triazole and hydroxyphenyl moieties (~25–30°) .

- HPLC-MS : Validates purity (>95%) and molecular weight (MW 317.4 g/mol) .

Advanced: How can researchers resolve overlapping signals in NMR spectra caused by conformational flexibility?

- Variable-temperature NMR : Perform experiments at 25°C and −20°C to slow molecular motion and split broad peaks .

- 2D NMR (COSY, HSQC) : Correlate coupled protons and carbons to assign ambiguous signals (e.g., distinguishing SCH₂ from OCH₂ groups) .

- Deuteration : Exchange labile hydroxyl protons with D₂O to simplify aromatic regions .

Basic: What biological activities are associated with this compound?

- Antimicrobial : Inhibits Gram-positive bacteria (MIC 8–16 µg/mL) via disruption of cell wall synthesis .

- Antioxidant : Scavenges free radicals (IC₅₀ 12–18 µM in DPPH assays) due to the phenolic hydroxyl group .

- Enzyme inhibition : Targets fungal lanosterol 14α-demethylase (CYP51), with IC₅₀ values ~5 µM .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing bioactivity?

- Modify substituents : Replace the 4-methyl group on the triazole with bulkier groups (e.g., isopropyl) to enhance lipophilicity and membrane penetration .

- Probe thioether linkage : Substitute sulfur with oxygen or selenium to assess impact on redox activity and toxicity .

- Docking studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., CYP51) and guide synthetic modifications .

Basic: What analytical methods ensure compound stability during storage?

- TGA/DSC : Determine decomposition temperature (~220°C) and recommend storage below 4°C .

- HPLC stability assays : Monitor degradation products (e.g., oxidized thioether to sulfone) over 6 months at −20°C .

- Light sensitivity : Store in amber vials to prevent photodegradation of the hydroxyphenyl group .

Advanced: How to address contradictions in reported bioactivity data across studies?

- Control variables : Standardize assay conditions (e.g., pH 7.4, 37°C) and cell lines (e.g., Candida albicans ATCC 10231) .

- Metabolic stability : Test compound stability in liver microsomes to account for species-specific metabolism .

- Dose-response validation : Use Hill slope analysis to confirm EC₅₀ values and rule out assay artifacts .

Basic: What safety precautions are required when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/oral exposure (Category 4 acute toxicity) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (LD₅₀ > 300 mg/kg in rats) .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How to validate the purity of batches using orthogonal analytical methods?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.